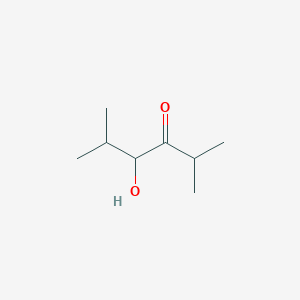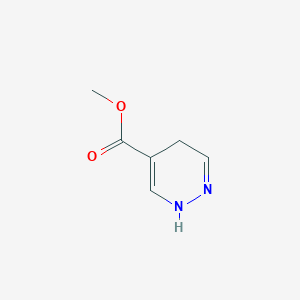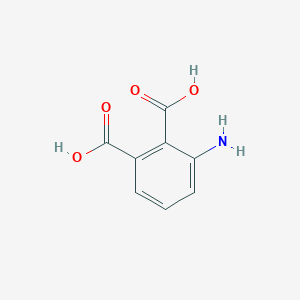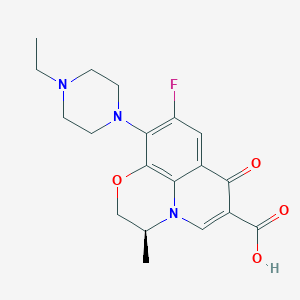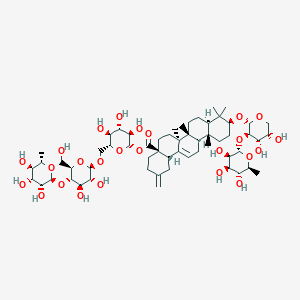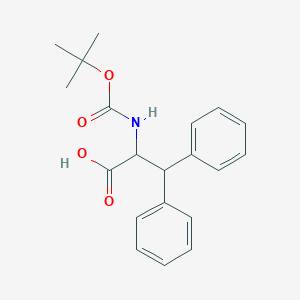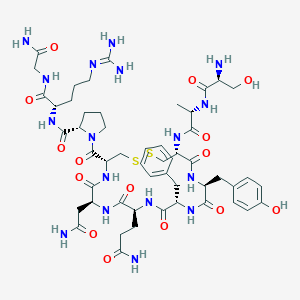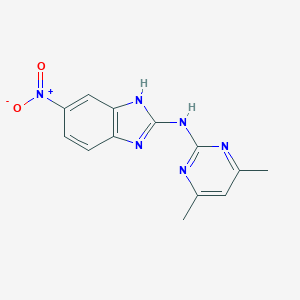
氢化辛可宁
描述
Hydrocinchonine, also known as cinchonifine, belongs to the class of organic compounds known as cinchona alkaloids. These are alkaloids structurally characterized by the presence of the cinchonan skeleton, which consists of a quinoline linked to an azabicyclo[2. 2. 2]octane moiety. Hydrocinchonine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hydrocinchonine is primarily located in the membrane (predicted from logP). Outside of the human body, hydrocinchonine can be found in fruits. This makes hydrocinchonine a potential biomarker for the consumption of this food product.
科学研究应用
作用机制
Target of Action
Hydrocinchonine, also known as GNF-PF-4292 or Hydrocinchonidine, is a multidrug resistance (MDR)-reversal agent . It primarily targets P-glycoprotein (P-gp), a protein that plays a crucial role in drug efflux, contributing to multidrug resistance in cancer cells .
Mode of Action
Hydrocinchonine interacts with its target, P-gp, to increase the cytotoxicity of certain drugs in P-gp-positive cells . By inhibiting P-gp, Hydrocinchonine prevents the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their cytotoxic effect . This results in a synergistic apoptotic effect when used in combination with drugs like Paclitaxel .
Biochemical Pathways
It is known to exert its effects through the modulation of p-gp, which is involved in the efflux of various chemotherapeutic drugs . By inhibiting P-gp, Hydrocinchonine may affect multiple biochemical pathways related to drug resistance in cancer cells .
Pharmacokinetics
As a derivative of cinchona alkaloids, it may share similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
Hydrocinchonine exerts a synergistic apoptotic effect with Paclitaxel in P-gp-positive cells . It effectively enhances the accumulation of P-gp substrate, leading to increased cytotoxicity . Additionally, it has been observed to cleave poly (ADP-ribose) polymerase (PARP), activate caspase-3, and downregulate P-gp expression .
Action Environment
The action of Hydrocinchonine may be influenced by various environmental factors. For instance, the presence of other drugs (like Paclitaxel) can enhance its efficacy . .
生化分析
Cellular Effects
It is known that similar compounds, such as Cinchonine, have demonstrated anti-cancer activity by activating caspase-3 and PARP-1, and triggering the endoplasmic reticulum stress response .
Molecular Mechanism
Similar compounds like Cinchonine have been shown to promote caspase-3 activation and PARP1 cleavage in liver cancer cells . They also activate the endoplasmic reticulum stress response by upregulating GRP78 and promoting PERK and Eukaryotic Translation Initiation Factor 2 α phosphorylation .
属性
IUPAC Name |
(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNHVWTKZUUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydrocinchonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.7 mg/mL at 16 °C | |
| Record name | Hydrocinchonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
485-64-3, 485-65-4 | |
| Record name | (8α,9R)-10,11-dihydrocinchonan-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (9S)-10,11-dihydrocinchonan-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrocinchonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
268 - 269 °C | |
| Record name | Hydrocinchonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the historical significance of Hydrocinchonidine in malaria research?
A: Hydrocinchonidine, along with other cinchona alkaloids like quinine and cinchonine, has played a crucial role in the historical fight against malaria. While not as potent as quinine, hydrocinchonidine showed promising antimalarial properties, especially when administered in specific doses. [] Early research highlighted its potential as a therapeutic agent, prompting further investigation into its activity and derivatives.
Q2: Can you describe a successful total synthesis approach for Hydrocinchonidine?
A2: Two key approaches for the total synthesis of hydrocinchonidine have been reported:
- Photo-oxygenation of Indole Derivatives: This method utilizes a photo-oxygenation reaction of a specifically designed indole derivative, followed by treatment with dimethyl sulfide and dilute acetic acid. This process leads to the formation of hydrocinchotoxine, a precursor that can be further converted into both hydrocinchonidine and hydrocinchonine. [, ]
- Stereoselective Synthesis and Photo-oxygenation: This approach starts with the stereoselective conversion of 3-ethylpiperidin-4-one into a complex indole derivative. This intermediate undergoes a ring transformation via photo-oxygenation to produce a specific 4-acylquinoline. Optical resolution of the subsequent intermediate, (±)-hydrocinchotoxine, results in the successful synthesis of both (+)-hydrocinchonine and (–)-hydrocinchonidine. [, ]
Q3: How does the structure of Hydrocinchonidine relate to its antiplasmodial activity?
A: Research into the antiplasmodial action of cinchona alkaloids, including hydrocinchonidine, reveals that the chlorine atom plays a crucial role. When the hydroxyl group (OH) in hydrocinchonidine is replaced with a chlorine atom, the resulting chloro-derivatives exhibit a loss of activity against Plasmodium relictum in canaries. [] This observation suggests that the presence and position of specific functional groups significantly impact the antimalarial efficacy of these compounds.
Q4: Has the toxicity of Hydrocinchonidine been studied in animal models?
A: Yes, the toxicity of hydrocinchonidine has been investigated in guinea pigs. Studies compared its toxicity to other cinchona alkaloids like quinine, quinidine, and hydroquinidine. Researchers determined approximate lethal doses (LD) for these compounds, revealing that hydrocinchonidine and hydroquinidine exhibit similar toxicity levels. [] These findings highlight the importance of understanding the potential toxicity of cinchona alkaloids for safe and effective therapeutic applications.
Q5: Are there any known idiosyncrasies related to Hydrocinchonidine?
A: Interestingly, research shows that certain individuals exhibit idiosyncrasy to hydrocinchonidine and other levorotatory alkaloids of the cinchona series. [] This hypersensitivity was demonstrable using Boerner's test. Interestingly, the idiosyncrasy was not observed with the dextrorotatory isomers of these compounds, highlighting the influence of stereochemistry on biological responses. This finding emphasizes the importance of considering individual patient sensitivities in clinical settings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


